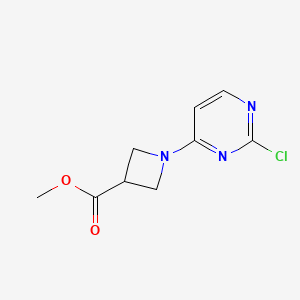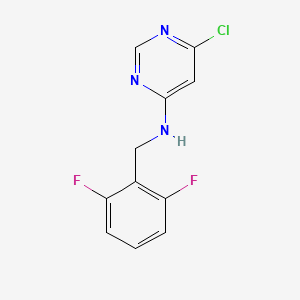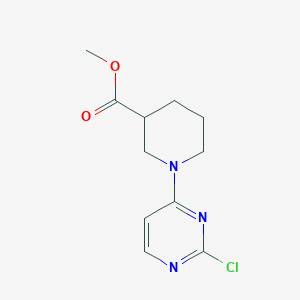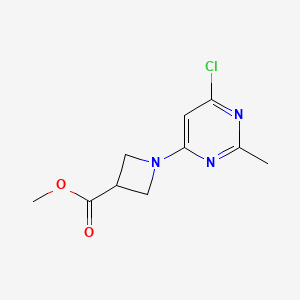
4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine
Overview
Description
4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, also known as CMP or Thiophene Pyrimidine Compound, is a heterocyclic organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of pyrimidines has been described in various ways in the literature . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular weight of this compound is 210.68 g/mol. Further structural analysis would require more specific data such as NMR or X-ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
A rapid synthesis method for 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate of small molecule anticancer drugs, has been developed. This compound was synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, with a total yield of up to 44.6% (Kou & Yang, 2022).
Antifungal Activity
Novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties were synthesized and evaluated for their in vitro antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds showed high inhibition activity, presenting a potential for developing new antifungal agents (Wang et al., 2018).
Nonlinear Optics and Medicine Applications
A study on thiopyrimidine derivatives highlighted their importance due to promising applications in medicine and nonlinear optics (NLO). The research provided insights into the NLO properties of these compounds, suggesting their potential for optoelectronic applications (Hussain et al., 2020).
Charge Transfer Material Modeling
The 4,6-di(thiophen-2-yl)pyrimidine derivatives have been investigated for their potential as efficient charge transfer materials. This study aimed at improving intra-molecular charge transfer and electronic properties, which are crucial for applications in electronics and optoelectronics (Irfan, 2014).
Crystal Structure Analysis
Research on the crystal structure of various thiophen-2-ylmethyl pyrimidine derivatives has provided valuable insights into their molecular interactions and potential applications in designing new materials and drugs. These studies focus on understanding the non-covalent interactions and the structural parameters essential for the biological activity of these compounds (Elgemeie et al., 2015).
Mechanism of Action
While the specific mechanism of action for 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is not mentioned in the search results, pyrimidines in general have been reported to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Properties
IUPAC Name |
4-chloro-6-(thiophen-3-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBIGOFKBMPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



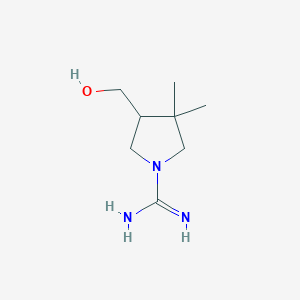
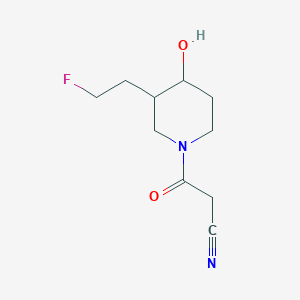
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481389.png)
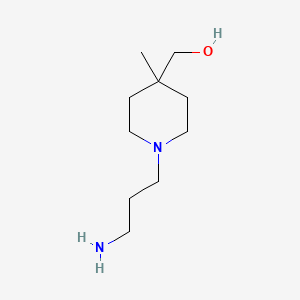
![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)

![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)


